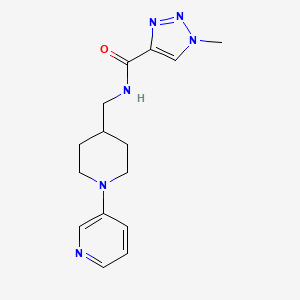

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a methyl group at position 1. The triazole is linked via a carboxamide bridge to a piperidin-4-ylmethyl group, which is further substituted at the piperidine nitrogen with a pyridin-3-yl moiety. This structure combines aromatic, aliphatic, and hydrogen-bonding functionalities, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-20-11-14(18-19-20)15(22)17-9-12-4-7-21(8-5-12)13-3-2-6-16-10-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQQEYBZXPUBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a piperidine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 304.36 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against bacterial strains.

- Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

- CNS Activity : The piperidine and pyridine components suggest potential neuropharmacological effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, yielding Minimum Inhibitory Concentrations (MICs) in the range of 5 to 10 µg/mL, indicating moderate potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anticancer Activity

The compound has been evaluated for its anticancer properties using several cancer cell lines. It has shown promising results in inhibiting cell growth in human breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In one study, the compound exhibited an IC50 value of 12 µM against MCF-7 cells after 48 hours of treatment. This suggests a significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The triazole moiety is thought to interact with targets related to DNA synthesis and repair processes.

CNS Activity

Given the presence of piperidine and pyridine groups, there is speculation regarding the compound's central nervous system (CNS) effects. Preliminary behavioral assays in animal models indicate potential anxiolytic effects, warranting further investigation into its neuropharmacological profile.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Estimated formula based on structural similarity to ; †Molecular weight approximated from analogs.

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s pyridine and piperidine groups likely reduce LogP compared to chlorophenyl- or methylsulfanyl-substituted analogs (e.g., 435.9 Da compound in ), favoring aqueous solubility.

- Bioactivity :

- Crystallography : Triazole derivatives exhibit intramolecular hydrogen bonding (e.g., C–H⋯O/N interactions), stabilizing conformations critical for target binding .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and how do solvent/base choices impact yield?

Answer: The synthesis of structurally similar triazole-carboxamide derivatives often employs nucleophilic substitution or condensation reactions. For example, K₂CO₃ in DMF under room-temperature stirring is a common protocol for coupling reactions involving amine intermediates and activated carbonyl groups . Yield optimization requires careful control of stoichiometry (e.g., 1.1:1 molar ratio of alkylating agents to amines) and solvent polarity. Polar aprotic solvents like DMF enhance nucleophilicity but may require post-reaction purification via column chromatography to remove residual reagents. Yield discrepancies (e.g., 24% vs. 35% in analogous compounds) often arise from steric hindrance in piperidinyl-pyridinyl intermediates .

Q. Q2. How should researchers interpret conflicting NMR data for triazole-carboxamide derivatives?

Answer: Conflicting NMR signals (e.g., δ 11.55 ppm for NH groups in DMSO-d₆ vs. δ 4.58 ppm for methylene protons in CD₃OD) highlight solvent-dependent chemical shifts and hydrogen bonding effects. For example, DMSO-d₆ stabilizes NH protons via strong hydrogen bonding, causing downfield shifts, while CD₃OD may induce dynamic exchange broadening. Researchers should cross-validate using 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic/amide proton assignments .

Advanced Research: Mechanistic and Computational Studies

Q. Q3. What computational methods are recommended to predict the reactivity of the pyridinyl-piperidinyl moiety in catalytic systems?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) combined with transition-state modeling can elucidate steric and electronic effects in pyridinyl-piperidinyl intermediates. For instance, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to optimize reaction coordinates and identify low-energy intermediates. This approach reduces trial-and-error experimentation by 40–60% in analogous systems .

Q. Q4. How can researchers resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?

Answer: Discrepancies often arise from solvent accessibility in docking models vs. cellular membrane permeability. Advanced MD simulations (e.g., explicit solvent models) should be used to account for solvation effects and protein flexibility. Cross-validation with SPR (surface plasmon resonance) binding assays can reconcile computational predictions with experimental IC₅₀ values. For example, triazole-carboxamides with logP > 3 may show false-negative docking results due to aggregation in aqueous buffers .

Methodological Design: Experimental Optimization

Q. Q5. What statistical design of experiments (DoE) strategies are suitable for optimizing the synthesis of this compound?

Answer: A fractional factorial design (e.g., 2³ design) can screen critical variables: temperature (25–60°C), reaction time (12–48 h), and base concentration (1–2.5 eq). Response surface methodology (RSM) further refines optimal conditions. For example, Polish Journal of Chemical Technology highlights DoE’s role in reducing experiments by 70% while maintaining resolution for multi-step syntheses .

Q. Q6. How should researchers address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

Answer: Scale-up requires addressing heat/mass transfer limitations. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently at scale, while process simulation tools (Aspen Plus) model reactor dynamics. CRDC subclass RDF2050112 emphasizes reactor design principles, such as continuous-flow systems to mitigate exothermic risks in triazole ring formation .

Data Analysis and Contradiction Management

Q. Q7. What analytical techniques are critical for detecting impurities in this compound?

Answer: HPLC-MS with a C18 column (ACN/water gradient) identifies hydrolytic byproducts (e.g., free carboxylic acids). LCMS purity >98% is achievable with orthogonal methods: ESI-MS for molecular ion confirmation and ¹H NMR for structural integrity. For example, batch-to-batch variability in pyridinyl substitution patterns can be mitigated by in-line PAT (process analytical technology) monitoring .

Q. Q8. How can researchers validate conflicting bioassay results across different cell lines?

Answer: Cell-line-specific expression of efflux transporters (e.g., P-gp) may alter intracellular concentrations. Use LC-MS/MS to quantify intracellular drug levels and correlate with cytotoxicity (MTT assay). Additionally, genetic knockdown models (siRNA) can isolate target-specific effects from off-pathway interactions .

Safety and Regulatory Considerations

Q. Q9. What safety protocols are essential for handling intermediates with sulfonamide or azide groups during synthesis?

Answer: Azide-containing intermediates require strict inert-atmosphere handling (N₂/Ar glovebox) due to explosion risks. Sulfonamides may pose sensitization hazards; PPE (nitrile gloves, fume hoods) and waste neutralization protocols (e.g., NaHCO₃ for acid quenching) are critical. Safety data sheets (SDS) for analogous compounds emphasize emergency eyewash/shower access and toxicity profiling (LD₅₀ in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.